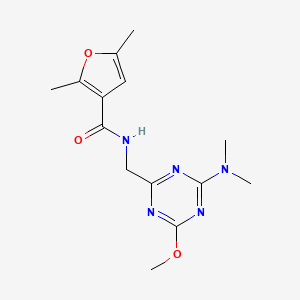

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound known for its unique chemical structure and versatile applications across various fields

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:

Starting Materials: : The synthesis begins with commercially available 2,5-dimethylfuran and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

Reaction Process

Step 1: : Alkylation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with chloromethyl methyl ether in the presence of a base like sodium hydride to obtain a triazine derivative.

Step 2: : The triazine derivative is then reacted with 2,5-dimethylfuran in a coupling reaction, possibly using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).

Reaction Conditions: : The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) with controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While the above steps describe the laboratory synthesis, industrial production might involve more scalable methods:

Optimized Solvents and Reagents: : Using cost-effective and less toxic solvents.

Automated Synthesis: : Employing automated synthesizers to manage precise addition and reaction parameters.

Purification Techniques: : Utilizing high-performance liquid chromatography (HPLC) and recrystallization for purification.

化学反応の分析

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes a variety of chemical reactions:

Oxidation: : This compound can undergo oxidative reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Substitution reactions involving nucleophiles or electrophiles can modify the triazine or furan ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Sodium borohydride in methanol.

Substitution: : Halogenated reagents under mild conditions.

Major Products Formed

Oxidation: : Corresponding ketones or carboxylic acids.

Reduction: : Alcohol derivatives.

Substitution: : Varied substituted triazine and furan derivatives.

科学的研究の応用

This compound has significant applications across multiple research areas:

Chemistry

Catalysis: : As a potential ligand for catalytic reactions.

Polymer Science: : As a monomer for synthesizing specialty polymers.

Biology

Biochemical Probes: : Used in the development of probes for detecting specific biochemical pathways.

Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in metabolic pathways.

Medicine

Pharmaceutical Development: : Potential lead compound for developing drugs targeting specific receptors or enzymes.

Diagnostic Agents: : Used in the synthesis of diagnostic agents for imaging techniques.

Industry

Agrochemicals: : Development of herbicides or pesticides.

Material Science: : As a component in the fabrication of advanced materials with specific properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets:

Molecular Targets

Enzymes: : It may inhibit enzymes by binding to their active sites, thus affecting the catalytic activity.

Receptors: : It can act on certain receptors to modulate their activity, either as an agonist or antagonist.

Pathways Involved

Signal Transduction Pathways: : Influencing various cellular signaling pathways, thereby altering cellular responses.

Metabolic Pathways: : Modifying metabolic processes by inhibiting or activating key enzymes.

類似化合物との比較

Similar Compounds

N-(6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide

N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide apart is its combined triazine and furan functionalities, offering unique reactivity and specificity in various applications, making it more versatile than its counterparts.

There you have it: everything you wanted to know and more about this compound!

生物活性

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with a dimethylamino group and a methoxy group, along with a furan carboxamide moiety. The molecular formula is C16H21N5O3 with a molecular weight of 331.37 g/mol. Its structural complexity suggests diverse interactions at the molecular level.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃ |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antitumor Activity

Recent studies indicate that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of triazine have shown promising results in inhibiting the growth of various cancer cell lines.

- Cell Line Studies : In vitro studies have demonstrated that triazine derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values indicating effective cytotoxicity. For example:

- Compound A: IC50 = 27.6 μM

- Compound B: IC50 = 29.3 μM

- Control (Paclitaxel): IC50 = 56.4 μM

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation.

- Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways.

- DNA/RNA Intercalation : The compound can intercalate with nucleic acids, affecting transcription and translation processes.

Study 1: Synthesis and Evaluation

A study published in the Journal of Brazilian Chemical Society synthesized various thieno[2,3-d]pyrimidine derivatives related to triazines and evaluated their biological activities against MDA-MB-231 cells. The findings indicated that these compounds exhibited significant cytotoxicity compared to standard chemotherapy agents .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that compounds similar to this compound could bind to active sites of target enzymes and receptors, leading to altered cellular responses.

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-8-6-10(9(2)22-8)12(20)15-7-11-16-13(19(3)4)18-14(17-11)21-5/h6H,7H2,1-5H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXJBMDYIGSBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。